molecular formula C11H12O2 B181875 2,2-dimethylchroman-4-one CAS No. 3780-33-4

2,2-dimethylchroman-4-one

Cat. No.: B181875
CAS No.: 3780-33-4
M. Wt: 176.21 g/mol
InChI Key: DUTNTKTZIQAPGA-UHFFFAOYSA-N
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Description

2,2-Dimethylchroman-4-one is a bicyclic oxygen heterocycle featuring a benzopyran-4-one scaffold substituted with two methyl groups at the C2 position (Scheme 1, ). This compound is part of the chroman-4-one family, which is widely studied due to its prevalence in natural products and bioactive molecules. Chroman-4-ones are found in marine organisms, plant-derived secondary metabolites, and synthetic pharmaceuticals, exhibiting antimicrobial, antioxidant, and anti-adipogenic activities . The 2,2-dimethyl substitution enhances steric and electronic effects, influencing reactivity and intermolecular interactions, as demonstrated in NMR and computational studies .

Comparison with Similar Compounds

Substituent Effects on NMR Spectroscopy

Lynch and Hammett Correlations

2,2-Dimethylchroman-4-one derivatives (Series 1–3, substituted at C5, C6, or C7) were analyzed using Lynch and Hammett correlations to compare substituent effects with monosubstituted benzenes:

  • 1H NMR: Lynch correlations showed slopes of 0.90–0.95 (vs. 1.0 for benzene), indicating reduced substituent effect transmission due to the chromanone scaffold’s rigidity and electron-withdrawing carbonyl group.
  • 13C NMR: Slopes ranged from 0.94–1.05 for carbons para to substituents, with strong linearity (R² > 0.90). Electron-donating groups caused upfield shifts (e.g., –NMe2: δC=190.9 ppm), while electron-withdrawing groups (e.g., –NO2) induced downfield shifts . Hammett correlations using σp+ parameters yielded positive ϱ values (0.5–1.2), confirming electronic effects dominate at para positions .

DFT vs. Experimental Data

Density Functional Theory (DFT) calculations (B3LYP/6-311+G(2d,p)) closely matched experimental 1H and 13C NMR shifts for aromatic protons (R² > 0.95) but diverged for the heterocyclic ring’s methylene (C3) and carbonyl (C4) groups, suggesting solvent or conformational effects .

Anti-Adipogenic and Anti-Platelet Effects

  • 6-Acetyl-2,2-dimethylchroman-4-one : Inhibits adipogenesis in human mesenchymal stem cells via AMPK/Wnt/β-catenin pathways, akin to dracunculin (DCC) . It also suppresses platelet aggregation induced by arachidonic acid, with IC50 values comparable to vanillin .
  • This compound benzofurans : Synthesized via Claisen-Schmidt condensation, these derivatives exhibit antimicrobial activity against S. aureus and E. coli (MIC: 8–32 µg/mL) and antioxidant capacity (IC50: 12–25 µM in DPPH assays) .

Natural Derivatives

  • 6-Hydroxymethyl-2,2-dimethylchroman-4-one : Isolated from Stereum fungi, this derivative shows weak cytotoxicity and antimicrobial activity .
  • Gynura japonica chromanones: 6-Acetyl derivatives from this plant display anti-platelet aggregation, highlighting substituent-dependent bioactivity .

Key Differentiators of this compound

  • Electronic Effects: The 2,2-dimethyl groups stabilize the chromanone scaffold, reducing substituent effect transmission compared to simpler aromatics .
  • Bioactivity: The acetylated derivative (6-acetyl) shows dual anti-adipogenic and anti-platelet effects, outperforming non-acetylated analogs .
  • Computational Predictability : DFT accurately models aromatic protons but struggles with the heterocyclic ring, guiding targeted synthetic modifications .

Biological Activity

2,2-Dimethylchroman-4-one, a member of the chromanone family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chroman ring fused with a ketone. The biological properties of this compound make it a promising scaffold for drug development.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H14O\text{C}_{12}\text{H}_{14}\text{O}

This compound exhibits significant lipophilicity due to its hydrophobic chroman core, which enhances its ability to interact with biological membranes.

Antioxidant Activity

Research indicates that this compound possesses potent antioxidant properties. It has been shown to scavenge free radicals effectively, which is crucial in combating oxidative stress-related diseases. A study reported that derivatives of chromanones exhibited superior antioxidant activity compared to standard antioxidants like vitamin E and Trolox .

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound66.4 - 213.9176.8 - 300

Anticancer Activity

Numerous studies have highlighted the anticancer potential of this compound and its derivatives. For instance, spiro [chroman-2, 4′-piperidin]-4-one derivatives demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A2780 (ovarian cancer), with IC50 values indicating strong inhibitory effects .

Cell LineIC50 (µM)
MCF-75.62 ± 1.33
A27800.31 ± 0.11
HT-290.47 ± 0.17

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory process. In vitro studies have shown that it can significantly reduce levels of IL-6 and PGE2 in activated cells .

The biological activities of this compound are attributed to its ability to modulate various molecular pathways:

  • Antioxidant Mechanism : The compound reduces oxidative stress by scavenging reactive oxygen species (ROS) and enhancing endogenous antioxidant defenses.
  • Anticancer Mechanism : It induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Anti-inflammatory Mechanism : By inhibiting NF-kB signaling pathways, it reduces the expression of inflammatory mediators.

Case Studies

  • Antioxidant Efficacy : A study explored the antioxidant potential of various chromanone derivatives using DPPH radical scavenging assays. Results indicated that modifications at the C-2 and C-3 positions significantly enhanced antioxidant activity .
  • Cytotoxicity Against Cancer Cells : Another investigation assessed the cytotoxic effects of chromanone derivatives against multiple cancer cell lines using MTT assays. The findings revealed that specific structural modifications led to increased potency against breast and ovarian cancer cells .
  • Inflammation Modulation : Research on the anti-inflammatory effects demonstrated that treatment with this compound significantly lowered inflammatory markers in animal models subjected to carrageenan-induced paw edema .

Q & A

Basic Questions

Q. What are the standard synthetic routes for preparing 2,2-dimethylchroman-4-one and its derivatives?

  • Methodological Answer : The compound is synthesized via acid-catalyzed cyclization of substituted resorcinols. For example, microwave-assisted synthesis using methanesulfonic acid and 3,3-dimethylacrylic acid yields 7-hydroxy-2,2-dimethylchroman-4-one with up to 98% efficiency under optimized conditions . Alkyl-substituted derivatives (e.g., 7-n-butyl-5-hydroxy-2,2-dimethylchroman-4-one) are prepared using similar protocols, though yields vary depending on substituent position and reaction time .

Q. How is this compound structurally characterized in research settings?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool. Key signals include:

  • 1H NMR : The -CH2- protons of the chromanone ring resonate at δ ~2.72 ppm .
  • 13C NMR : The carbonyl carbon (C-4) appears at δ ~200 ppm, while the quaternary C-2 and C-3 carbons are observed between δ 70–80 ppm .

Advanced Research Questions

Q. How do substituents influence the NMR chemical shifts of this compound derivatives?

  • Methodological Answer : Substituent effects are quantified using the Lynch correlation , which compares chemical shift perturbations (Δδ) to monosubstituted benzene analogs. For example:

SeriesSlope (a)Intercept (b)Observation
10.90~00.80Reduced substituent effect transmission
20.95~0>0.90Consistent with benzene trends
  • Electron-withdrawing groups at the para position cause downfield shifts in aromatic protons, while electron-donating groups exhibit the opposite trend .

Q. What experimental evidence supports the antiplatelet activity of this compound derivatives?

  • Methodological Answer : The 6-acetyl derivative inhibits arachidonic acid-induced platelet aggregation in vitro (IC₅₀ ~50 µM). Activity is assessed via turbidimetric assays using platelet-rich plasma, with results validated against aspirin as a positive control . Structural optimization (e.g., acetyl group at C-6) enhances potency by modulating hydrophobic interactions with cyclooxygenase-1 (COX-1) .

Q. How can microwave-assisted synthesis improve yields of this compound derivatives?

  • Methodological Answer : Microwave irradiation reduces reaction times from hours to minutes (e.g., 10–15 min) and improves regioselectivity. For instance, resorcinol derivatives cyclize efficiently under microwave conditions (80–120°C) with P₂O₅ as a catalyst, achieving >90% yield for 7-hydroxy derivatives .

Q. How should researchers address contradictions in reported synthetic yields for alkyl-substituted derivatives?

  • Methodological Answer : Yield discrepancies (e.g., 12% vs. 54% for 7-n-butyl derivatives) arise from:

  • Reagent ratios : Excess 3,3-dimethylacrylic acid (2 eq.) favors cyclization over side reactions.
  • Workup protocols : HPLC/MS monitoring identifies intermediates (e.g., compound 4c), guiding isolation of pure products .

Q. What are the key bioactive derivatives of this compound, and how are they prioritized for study?

  • Methodological Answer : Notable derivatives include:

  • 6-Fluoro : Exhibits enhanced metabolic stability (CAS 105799-73-3) .
  • 7-Hydroxy : Serves as a precursor for anticoagulant analogs .
    Prioritization involves in silico screening (e.g., docking with COX-1) followed by in vitro validation .

Q. What mechanistic insights explain the antiplatelet selectivity of 6-acetyl-2,2-dimethylchroman-4-one?

  • Methodological Answer : The acetyl group at C-6 enhances hydrogen bonding with COX-1’s Arg120 residue, inhibiting thromboxane A₂ synthesis. Competitive binding assays (using ³H-AA) confirm dose-dependent displacement of arachidonic acid, with IC₅₀ values correlating with in vitro antiplatelet activity .

Q. How does regioselectivity impact the synthesis of di-substituted this compound derivatives?

  • Methodological Answer : Steric and electronic factors dictate substitution patterns. For example, 5-alkyl resorcinols favor cyclization at the less hindered position, yielding 7-hydroxy derivatives as major products. Microwave conditions further enhance selectivity by minimizing thermal degradation .

Properties

IUPAC Name

2,2-dimethyl-3H-chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-11(2)7-9(12)8-5-3-4-6-10(8)13-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTNTKTZIQAPGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428666
Record name 2,2-Dimethyl-chroman-4-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3780-33-4
Record name 2,2-Dimethyl-chroman-4-one
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Record name 3780-33-4
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Synthesis routes and methods I

Procedure details

Twenty five grams (25 g) of 2-hydroxyacetophenon, 10.7 g of acetone, and 5.5 g of pyrrolidine were added to 50 ml of toluene, and heated and refluxed. Twenty hours later, the temperature was returned to ambient temperature and the solvent was distilled off under reduced pressure, to which was added 100 ml of 1N hydrogen chloride. The extraction was carried out with 50 ml×3 of chloroform, followed by washing in water, drying over anhydrous magnesium sulfate, filtering off and condensation of the filtered solution. The residue was purified on a silica gel column the fraction containing the purified product were mixed together and the solvent therein was distilled off under reduced pressure to obtain 7 g of 3,4-dihydro-2,2-dimethyl-2H-benzo[b]pyran-4-one.
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Synthesis routes and methods II

Procedure details

A solution of 2′-hydroxyacetophenone (5.0 mL), acetone (4.7 mL), and pyrrolidine (5.4 mL) in 150 mL of methanol was stirred for 66 hours. The mixture was concentrated and treated with aqueous HCl (pH<1). The acidic layer was extracted twice with ethyl ether, which was dried and concentrated to provide 2,2-dimethylchroman-4-one. The 2,2-dimethylchroman-4-one was dissolved in 300 mL of methanol and treated with ammonium acetate (65 g) and sodium cyanoborohydride (2.5 g) for 24 hours. The resulting mixture was concentrated to 100 mL and diluted with 300 mL water. Concentrated HCl was carefully added until the pH was less than 1 and the acidic mixture was extracted with ethyl ether. The acidic phase was made basic with KOH and then extracted twice with ethyl ether. The basic extracts were dried and concentrated to provide the title compound.
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Synthesis routes and methods III

Procedure details

The title compound was prepared according to the procedure of Example 1A, substituting 1-(2-hydroxyphenyl)ethanone for 1-(5-fluoro-2-hydroxyphenyl)ethanone and using propan-2-one. MS (DCI/NH3) m/z 194 (M+NH4)+.
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Synthesis routes and methods IV

Procedure details

The reaction of 2-hydroxyacetophenone with acetone in the presence of pyrrolidine analogously to Synthesis 886, 1978 gives 2,2-dimethyl-4-chromanone of melting point 80°-85° C. 2,2-Dimethyl-4-hydroxy-chroman (oil) is obtained from 2,2-dimethyl-4-chromanone by reduction using sodium borohydride in ethanol.
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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